molecular formula C8H13BN2O6 B577624 (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid CAS No. 1256346-16-3

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

Cat. No. B577624
M. Wt: 244.01
InChI Key: VBZNFSMDERGTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 244.01 . The InChI code is 1S/C8H13BN2O6/c1-16-4-10-3-6 (9 (14)15)7 (12)11 (5-17-2)8 (10)13/h3,14-15H,4-5H2,1-2H3 .


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound is a solid . It has a SMILES string of COCN1C=C (C (N (C1=O)COC)=O)B (O)O .

Scientific Research Applications

Application in Organic Synthesis

Specific Scientific Field

The compound is used in the field of Organic Synthesis .

Comprehensive and Detailed Summary of the Application

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are used in a variety of reactions to create complex organic molecules.

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application can vary greatly depending on the desired outcome of the synthesis. However, one common use of pinacol boronic esters is in the protodeboronation of alkyl boronic esters . This process involves the removal of a boron group from the ester, which can then be replaced with another functional group.

Thorough Summary of the Results or Outcomes Obtained

The results of these reactions can be quite diverse, as the resulting molecules can be used in a wide range of applications. However, the protodeboronation process itself is not well developed , suggesting that there is still much to learn about the potential applications of this compound.

Application in Anti-Markovnikov Hydromethylation of Alkenes

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .

Detailed Description of the Methods of Application or Experimental Procedures

The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for the formal anti-Markovnikov alkene hydromethylation .

Thorough Summary of the Results or Outcomes Obtained

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Application in the Synthesis of Diborylmethane

Specific Scientific Field

This application is also part of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the double-homologation reactions of diborylmethane .

Detailed Description of the Methods of Application or Experimental Procedures

The double-homologation reactions of diborylmethane with primary lithiated benzoates give a range of C2-symmetric secondary–secondary 1,3-bis(boronic esters) in high yield and near-perfect diastereoselectivity .

Thorough Summary of the Results or Outcomes Obtained

The result of this reaction is a range of C2-symmetric secondary–secondary 1,3-bis(boronic esters) in high yield and near-perfect diastereoselectivity .

Application in the Synthesis of C2-Symmetric Secondary–Secondary 1,3-Bis(Boronic Esters)

Specific Scientific Field

This application is part of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the double-homologation reactions of diborylmethane . This process involves the creation of a range of C2-symmetric secondary–secondary 1,3-bis(boronic esters) .

Safety And Hazards

The safety and hazards of this compound are not well documented. It is recommended to handle it with care and follow standard safety procedures when working with chemicals .

Future Directions

The future directions in the research and application of this compound could involve the development of more efficient protocols for its synthesis and deboronation . Additionally, its potential applications in various chemical reactions and syntheses could be explored further.

properties

IUPAC Name

[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNFSMDERGTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681653
Record name [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid

CAS RN

1256346-16-3
Record name [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.